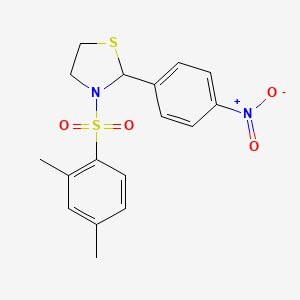
3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Compounds related to 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines. The presence of the nitro group on the thiazolidinone moiety was deemed important for this activity, particularly against carcinoma cell lines (Chandrappa et al., 2008).
Antimicrobial Activity
Linked heterocyclic compounds containing elements similar to 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specific moieties, such as 4-nitrophenyl, have been found to exhibit strong inhibitory activity (Reddy et al., 2010).
Potential in Anticancer Research
Derivatives of thiazolidine, a core structure in 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine, have been synthesized with a focus on anticancer properties. For instance, indapamide derivatives, with a structural resemblance to thiazolidines, have demonstrated proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).
Antihyperglycemic Potential
Thiazolidine derivatives have been evaluated as oral antihyperglycemic agents, showing effectiveness in lowering glucose and insulin in diabetic mouse models. This suggests the potential application of similar compounds in the management of diabetes (Wrobel et al., 1998).
Antioxidant and Urease Inhibition Activities
Some derivatives of thiazolidine, like 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine, have shown strong antioxidant activities and potent urease inhibitory activities. These properties are crucial in the development of therapeutic agents for various diseases (Khan et al., 2010).
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-12-3-8-16(13(2)11-12)25(22,23)18-9-10-24-17(18)14-4-6-15(7-5-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWKYWCBXGEOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)
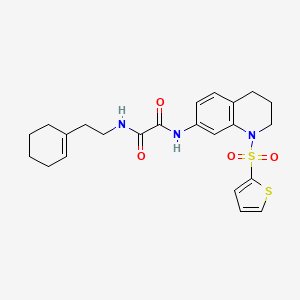
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)
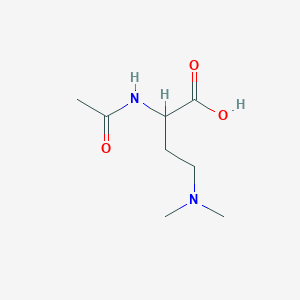
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)
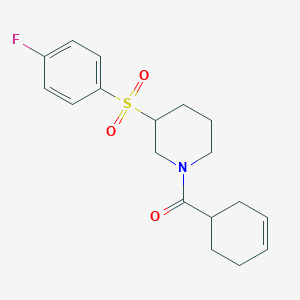
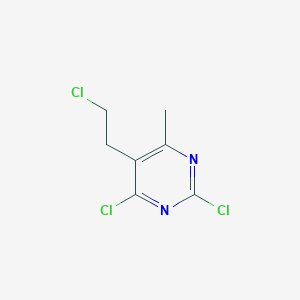
![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)
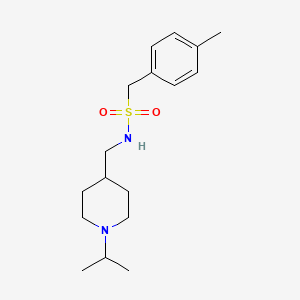
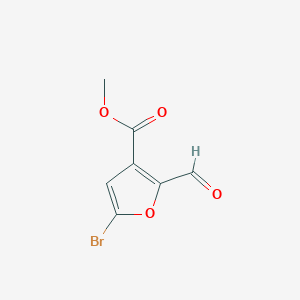
![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)
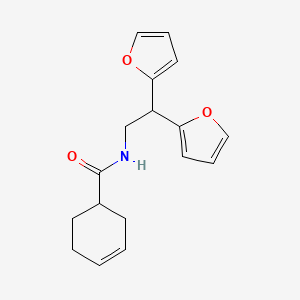
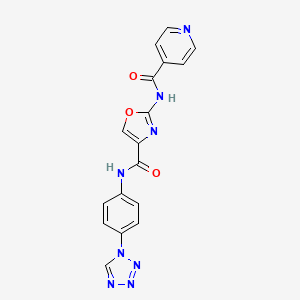
![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)